molecular formula C18H28ClN3O5S B7790800 Hydroxychloroquine sulfate CAS No. 14480-75-2

Hydroxychloroquine sulfate

Cat. No.: B7790800
CAS No.: 14480-75-2
M. Wt: 434.0 g/mol
InChI Key: JCBIVZZPXRZKTI-UHFFFAOYSA-N
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Description

Hydroxychloroquine sulfate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine. It is also used to treat rheumatoid arthritis, lupus, and porphyria cutanea tarda. This compound is taken orally and is known for its immunosuppressive and anti-inflammatory properties .

Mechanism of Action

Target of Action

Hydroxychloroquine sulfate (HCQ) is an antimalarial medication that also exhibits immunomodulatory properties, making it effective for treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus . The primary targets of HCQ are believed to be autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase (NQO2) and transport protein Sec23A (SEC23A). It also regulates the expression of galectin-8 (LGALS8), mitogen-activated protein kinase 8 (MAPK8), and others .

Mode of Action

HCQ functions by modulating the immune system and exhibiting anti-inflammatory properties . It inhibits certain enzymes and processes within immune cells, suppressing excessive immune responses . HCQ, like chloroquine, is a weak base and may exert its effect by concentrating in the acid vesicles of the parasite and by inhibiting polymerization of heme . It can also inhibit certain enzymes by its interaction with DNA .

Biochemical Pathways

HCQ affects several biochemical pathways. It is known to alkalinize lysosomes and endosomes, downregulate C-X-C chemokine receptor type 4 (CXCR4) expression, inhibit high-mobility group box 1 protein (HMGB1), alter intracellular calcium, and prevent thrombus formation . It also interferes with the assembly of endosomal NADPH oxidase (NOX2), which is involved in many inflammatory and prothrombotic signaling pathways .

Pharmacokinetics

Following a single 200 mg oral dose of HCQ to healthy males, the mean peak blood concentration of HCQ was 129.6 ng/mL, reached in 3.26 hours with a half-life of 537 hours (22.4 days) . This indicates that HCQ has a long half-life and can stay in the body for an extended period.

Result of Action

HCQ’s action results in the reduction of swelling (inflammation), pain, and stiffness of joints, and can improve or clear up some rashes . It also has the ability to raise the endosomal pH, disrupting a key step in viral replication . This pH change interferes with the formation of the surface receptor that SARS-CoV-2 binds to when infecting human cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HCQ. For instance, genetic polymorphisms of CYP liver enzymes can cause variations in the drug’s effects . Additionally, HCQ has been identified as an emerging pollutant in the environment due to improper waste treatment and lack of proper legislation .

Biochemical Analysis

Biochemical Properties

Hydroxychloroquine sulfate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of lysosomal enzymes, which are essential for the degradation of cellular components. By increasing the pH within lysosomes and endosomes, this compound disrupts the processing and presentation of antigens, thereby modulating the immune response. Additionally, it interacts with toll-like receptors (TLRs), particularly TLR9, inhibiting their activation and subsequent inflammatory signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also affects autophagy, a cellular process involved in the degradation and recycling of cellular components, by inhibiting the fusion of autophagosomes with lysosomes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to double-stranded DNA and RNA, stabilizing these nucleic acids and preventing their degradation. This binding interferes with the replication of certain viruses and the transcription of inflammatory genes. This compound also inhibits the activity of cyclic GMP-AMP synthase (cGAS), an enzyme involved in the detection of cytosolic DNA and the activation of the innate immune response. By inhibiting cGAS, this compound reduces the production of interferons and other inflammatory mediators .

Chemical Reactions Analysis

Types of Reactions

Hydroxychloroquine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed

The major products formed from these reactions include various metabolites of hydroxychloroquine, which can be detected and quantified using high-performance liquid chromatography (HPLC) methods .

Comparison with Similar Compounds

Hydroxychloroquine sulfate is similar to other compounds such as chloroquine, methotrexate, and prednisone. it has unique properties that make it particularly effective for certain conditions:

This compound stands out due to its dual role as an antimalarial and immunomodulatory agent, making it a versatile and valuable compound in both clinical and research settings.

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-42-3 (Parent)
Record name Hydroxychloroquine sulfate [USP]
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DSSTOX Substance ID

DTXSID1047811
Record name Hydroxychloroquine sulfate
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Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

747-36-4
Record name Hydroxychloroquine sulfate
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Record name Hydroxychloroquine sulfate [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYCHLOROQUINE SULFATE
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Record name HYDROXYCHLOROQUINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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